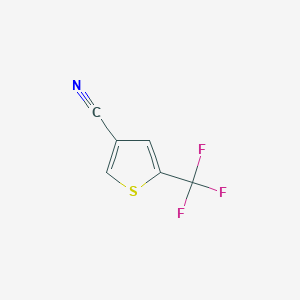
5-(Trifluoromethyl)thiophene-3-carbonitrile
Übersicht
Beschreibung
5-(Trifluoromethyl)thiophene-3-carbonitrile: is a chemical compound with the molecular formula C6H2F3NS and a molecular weight of 177.15 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group and the nitrile group attached to the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Wirkmechanismus
Mode of Action
As a building block, it could be incorporated into larger molecules, which then interact with their targets. The trifluoromethyl group could potentially enhance the lipophilicity and metabolic stability of the resulting compounds .
Biochemical Pathways
Compounds containing the thiophene ring are known to participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
The trifluoromethyl group could potentially enhance the metabolic stability of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-(Trifluoromethyl)thiophene-3-carbonitrile . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Major Products:
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones .
Reduction Products: Reduction can yield thiol or amine derivatives .
Substitution Products: Substitution reactions can produce a variety of functionalized thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-(Trifluoromethyl)thiophene-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound’s unique structure makes it useful in studying the interactions of thiophene derivatives with biological systems.
Medicine:
Drug Discovery: It is explored for its potential in developing new pharmaceuticals due to its ability to interact with various biological targets.
Industry:
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbonitrile: Similar structure but lacks the trifluoromethyl group.
2-Cyanothiophene: Another thiophene derivative with a nitrile group but different substitution pattern.
3-Bromothiophene: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness:
- The presence of both the trifluoromethyl group and the nitrile group in 5-(Trifluoromethyl)thiophene-3-carbonitrile makes it unique compared to other thiophene derivatives. This combination of functional groups imparts distinct chemical and physical properties, enhancing its utility in various applications .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBUMZOVOFRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



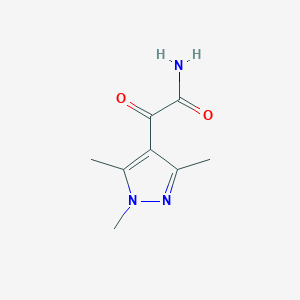
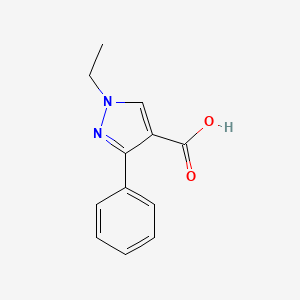
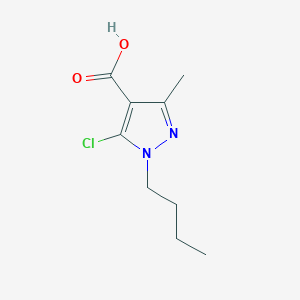
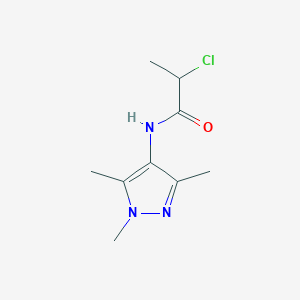
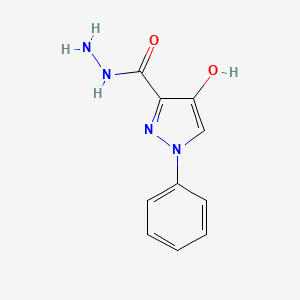
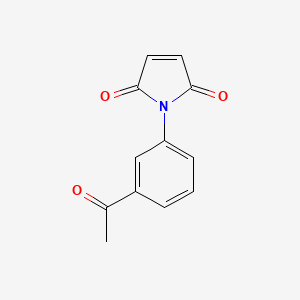
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)
![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)
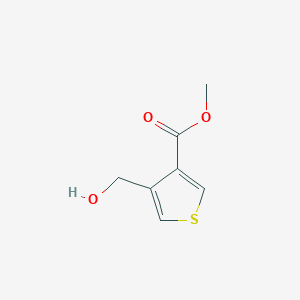
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)

![Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate](/img/structure/B3390357.png)
